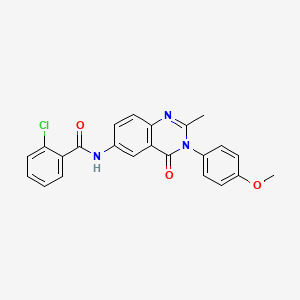
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.9 g/mol
- CAS Number : 1105206-79-8
The compound's structure features a quinazolinone core, which is known for diverse biological activities. The presence of the chloro and methoxy groups may enhance its pharmacological properties.
Research indicates that compounds with similar structures often exert their effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. This inhibition is often assessed using the MTT assay, which measures cell viability.
- Induction of Apoptosis : Flow cytometry studies suggest that this compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as cleaved PARP and caspase-3 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, disrupting normal cell division and contributing to its anti-cancer effects .
Biological Activity Data
The biological activity of this compound has been evaluated in several studies:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| A431 | 1.5 | Inhibition of proliferation | |
| A549 | 2.0 | Induction of apoptosis | |
| H1299 | 1.8 | Cell cycle arrest |
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity against A431 and A549 cells with IC50 values below 5 μM. The study highlighted its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell migration .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have suggested that this compound can significantly reduce tumor growth without noticeable toxicity to normal tissues. These findings indicate its potential for further development as a therapeutic agent against solid tumors .
Discussion
The biological activity of this compound suggests it could be a promising candidate for further research in cancer therapy. Its ability to inhibit key signaling pathways involved in cell proliferation and survival positions it as a potential dual-action drug targeting both tumor growth and associated inflammatory responses.
Propriétés
IUPAC Name |
2-chloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-21-12-7-15(26-22(28)18-5-3-4-6-20(18)24)13-19(21)23(29)27(14)16-8-10-17(30-2)11-9-16/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHHLAHNRAJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














